5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound contains a chloro group, a cyclopropyl group, a hydroxymethyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be done using formaldehyde and a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dechlorinated products.
Substitution: Substituted sulfonamides.
Scientific Research Applications
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(propan-2-yl)pyrimidine-4-carboxamide: Similar structure but with a pyrimidine ring instead of a methoxybenzenesulfonamide moiety.
5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a methoxybenzenesulfonamide moiety.
Uniqueness
The uniqueness of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-18-10-3-2-9(13)6-11(10)19(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXGDGQZHPHOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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